MFCD02350951
Description
For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MDL MFCD13195646) are often utilized in cross-coupling reactions, pharmaceuticals, and materials science due to their stability and reactivity . Such compounds typically exhibit moderate solubility (e.g., 0.24 mg/ml for CAS 1046861-20-4) and variable bioavailability (e.g., 0.55 Bioavailability Score), influenced by substituents like halogens or trifluoromethyl groups . Structural features such as aromatic rings with electron-withdrawing groups (e.g., bromo, chloro) enhance their utility in Suzuki-Miyaura reactions, as noted in synthesis protocols involving palladium catalysts and aqueous/organic solvent systems .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-8-6-13(7-9-16)10-15(11-21)18(24)23-19-22-17(12-25-19)14-4-2-1-3-5-14/h1-10,12H,(H,22,23,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWLRMDIUJRRA-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02350951 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and cost-effective production of the compound in large quantities. The process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions
MFCD02350951 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving this compound typically use reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD02350951 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems.
Industry: this compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of MFCD02350951 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally and functionally analogous compounds from the evidence, focusing on molecular properties, synthesis, and applications.
Table 1: Key Properties of MFCD02350951 and Similar Compounds
Key Differences:
Structural Variations :
- This compound (hypothetical) and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions, affecting reactivity. For example, ortho-substituted halogens may sterically hinder cross-coupling reactions compared to para-substituted analogs .
- The trifluoromethyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one enhance lipophilicity (Log Po/w = 2.15) compared to bromo/chloro derivatives (Log Po/w = 0.78–2.15), influencing membrane permeability .
Synthetic Accessibility: Boronic acids like this compound require palladium catalysts and biphasic solvents (e.g., THF/water), achieving yields >90% under optimized conditions . Trifluoromethylated ketones are synthesized via condensation reactions with milder conditions (e.g., methanol, room temperature), but lower yields (e.g., 70–85%) due to steric effects .
Functional Applications :
- Boronic acids are pivotal in drug intermediates (e.g., kinase inhibitors) and OLED materials, whereas trifluoromethylated ketones are used in agrochemicals and anti-inflammatory agents due to their metabolic stability .
Research Findings and Limitations
Physicochemical Properties: Halogenated boronic acids exhibit higher solubility (0.24–0.69 mg/ml) than fluorinated ketones, which are often lipophilic and require formulation aids for bioavailability .
Synthetic Challenges :
- Palladium-based synthesis of boronic acids faces scalability issues due to catalyst cost, whereas trifluoromethylated compounds require specialized fluorination reagents .
Toxicity and Safety: Bromo/chloro derivatives may pose genotoxic risks (e.g., PAINS alerts = 0), while trifluoromethyl groups reduce metabolic degradation but increase environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
